molecular formula C5H9NO3 B024963 (S)-morpholine-3-carboxylic acid CAS No. 106825-79-0

(S)-morpholine-3-carboxylic acid

Cat. No. B024963
M. Wt: 131.13 g/mol
InChI Key: JUNOWSHJELIDQP-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Various synthesis methods for (S)-morpholine-3-carboxylic acid have been developed. One method involves synthesizing enantiopure Fmoc-protected morpholine-3-carboxylic acid from dimethoxyacetaldehyde and serine methyl ester through reductive amination, intramolecular acetalization, and other steps (Sladojevich et al., 2007). Another approach includes the reaction of benzyl (S)-N-benzyloxycarbonyl-2-aziridinecarboxylate with 2-chloroethanol (Kogami & Okawa, 1987).

Molecular Structure Analysis

Structural elucidation of (S)-morpholine-3-carboxylic acid and its derivatives has been carried out using various spectroscopic methods. For instance, a study on 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid utilized UV, FT-IR, NMR spectroscopy, and DFT calculations (Devi et al., 2018).

Chemical Reactions and Properties

(S)-morpholine-3-carboxylic acid is used in various chemical reactions, including its use in click chemistry for synthesizing triazolyl methyl ester analogues (Narsimha et al., 2014). It is also used in palladium-catalyzed carbonylations for the synthesis of morpholine-2,3-diones and oxazolidin-2-ones (Imada et al., 1996).

Physical Properties Analysis

Research on the physical properties of (S)-morpholine-3-carboxylic acid primarily focuses on its crystal structure and thermal behavior. Crystallographic studies provide insights into the molecular arrangement and intermolecular interactions (Lu et al., 2017).

Chemical Properties Analysis

The chemical properties of (S)-morpholine-3-carboxylic acid include its reactivity in forming various derivatives and complexes. Studies have explored its use in the synthesis of compounds with potential biomedical applications, such as anticancer agents (Lu et al., 2020).

Scientific Research Applications

  • It serves as a novel morpholine-based building block in medicinal chemistry research (Walker, Eklov, & Bedore, 2012).

  • Its enantioselective synthesis is applied in creating reboxetine analogs (Fish et al., 2009).

  • It acts as a potent reversible and selective cathepsin S inhibitor (Latli et al., 2012).

  • Morpholine amino acids, including (S)-morpholine-3-carboxylic acid, can modulate physicochemical and pharmacokinetic properties of drug candidates (Kou et al., 2017).

  • Derivatives of this compound are useful in studying C2-C3 stereochemistry in organic synthesis (Penso et al., 2012).

  • It's used in synthesizing new organometallic derivatives (Sarkar et al., 2007).

  • Its derivatives have potential in biomedical and photo-electrocatalytic fields (Tiravia et al., 2022).

  • Some synthesized esters exhibit antibacterial activity, outperforming standard drugs against certain pathogens (Narsimha et al., 2014).

  • It's used in synthesizing biodegradable polyesteramides with protected functional groups (Veld, Dijkstra, & Feijen, 1992).

  • Enantiopure Fmoc-protected morpholine-3-carboxylic acid is significant in peptidomimetic chemistry (Sladojevich, Trabocchi, & Guarna, 2007).

Safety And Hazards

This would involve an assessment of the compound’s toxicity, potential health effects, and precautions that should be taken when handling it .

Future Directions

This would involve a discussion of potential future research directions, such as new applications for the compound or new methods for its synthesis .

properties

IUPAC Name

(3S)-morpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-5(8)4-3-9-2-1-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNOWSHJELIDQP-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H](N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363555
Record name (S)-morpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-morpholine-3-carboxylic acid

CAS RN

106825-79-0
Record name (S)-morpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 106825-79-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 4-([4-2-butynyloxy)phenyl]sulfonyl}-morpholine-3-carboxylic acid, methyl ester (0.1 g, 0.28 mmol) in 2.4 mL of THF:methanol:water [4:1:1] was cooled in an ice bath and 2N LiOH (0.3 mL, 0.59 mmol) was added. The reaction was stirred at 0° C. for 30 minutes and at room temperature for 2 hours. After evaporating the solvent, the residue was diluted with ether and filtered. The solid was dissolved in water, neutralized with 1N HCl to pH˜3 and extracted with dichloromethane. The organic layer was washed with water and brine, dried over sodium sulfate, filtered and concentrated to give 0.06 g of 4-[4-(2-butynyloxy)phenyl]sulfonyl}-morpholine-3-carboxylic acid. Yield˜69.8%. mp 40-42° C. Electrospray Mass Spec 338.1(M−H)−.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.4 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-morpholine-3-carboxylic acid
Reactant of Route 2
(S)-morpholine-3-carboxylic acid
Reactant of Route 3
(S)-morpholine-3-carboxylic acid
Reactant of Route 4
(S)-morpholine-3-carboxylic acid
Reactant of Route 5
(S)-morpholine-3-carboxylic acid
Reactant of Route 6
(S)-morpholine-3-carboxylic acid

Citations

For This Compound
12
Citations
Q Ren, X Liu, G Yan, B Nie, Z Zou, J Li… - Journal of Medicinal …, 2018 - ACS Publications
The inhibition of hepatitis B virus (HBV) capsid assembly is a novel strategy for the development of chronic hepatitis B (CHB) therapeutics. On the basis of the preclinical properties and …
Number of citations: 30 pubs.acs.org
M Laars, H Raska, M Lopp, T Kanger - Tetrahedron: Asymmetry, 2010 - Elsevier
Different chiral cyclic amino acid alkali metal and ammonium salts were used as catalysts for the asymmetric Michael addition of aldehydes to nitrostyrene. The reaction yield and …
Number of citations: 14 www.sciencedirect.com
N Cini, A Trabocchi, G Menchi, A Bottoncetti… - Bioorganic & Medicinal …, 2009 - Elsevier
Two c[RGDfX] cyclopeptides, having either l- or d-morpholine-3-COOH (Mor) as the X amino acid were developed as ligands for α v β 3 /α v β 5 integrins. Biological assays showed only …
Number of citations: 32 www.sciencedirect.com
M Zhu, H Zhou, L Ma, B Dong, J Ding, J Zhou… - European Journal of …, 2022 - Elsevier
By following up on the design vector of optimizing amine-based HIV-1 protease inhibitors, we have designed and biologically evaluated a novel class of inhibitors with the free nitrogen …
Number of citations: 1 www.sciencedirect.com
Z Qiu, X Lin, W Zhang, M Zhou, L Guo… - Journal of Medicinal …, 2017 - ACS Publications
Described herein are the discovery and structure–activity relationship (SAR) studies of the third-generation 4-H heteroaryldihydropyrimidines (4-H HAPs) featuring the introduction of a …
Number of citations: 48 pubs.acs.org
M Laars - 2010 - digikogu.taltech.ee
In synthetic organic chemistry today, the discovery of new methods, new reagents and new catalysts has become increasingly focused on achieving high levels of regioselectivity, …
Number of citations: 2 digikogu.taltech.ee
AD Tereshchenko, JS Myronchuk, LD Leitchenko… - Tetrahedron, 2017 - Elsevier
Synthesis of isomeric 3-oxadiazolyl/triazolyl morpholines was performed based on a common intermediate on the gram scale. The target compounds were designed as novel scaffolds …
Number of citations: 19 www.sciencedirect.com
EJ Hanan, MG Braun, RA Heald… - Journal of Medicinal …, 2022 - ACS Publications
Small molecule inhibitors that target the phosphatidylinositol 3-kinase (PI3K) signaling pathway have received significant interest for the treatment of cancers. The class I isoform PI3Kα …
Number of citations: 12 pubs.acs.org
T Seedorf - 2023 - repo.uni-hannover.de
The oligopeptides cystobactamid and Myxovalargin A are natural products produced by myxobacteria. Both secondary metabolites exhibit high antibacterial activity and are currently in …
Number of citations: 0 www.repo.uni-hannover.de
LJ Sisto, PG Harran - Tetrahedron Letters, 2020 - Elsevier
A phenylpropionic acid derivative harboring two acylated cinnamyl alcohol motifs reacts with functionalized peptides during two or three-step sequences to afford macro-bicyclic …
Number of citations: 3 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.